p-Nitrophenyl beta-d-ribofuranoside

Description

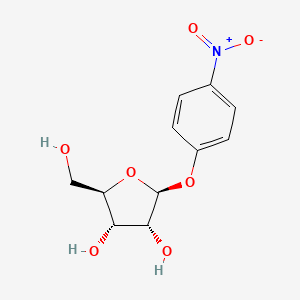

p-Nitrophenyl beta-D-ribofuranoside (pNP-β-D-ribofuranoside) is a synthetic glycoside derivative widely used in enzymology and biochemical assays. Its structure comprises a ribofuranose ring (a five-membered furanose form of ribose) linked via a β-glycosidic bond to a p-nitrophenyl group. The p-nitrophenyl moiety acts as a chromogenic leaving group, releasing yellow p-nitrophenol upon enzymatic hydrolysis, which is quantifiable spectrophotometrically at 405 nm . This compound is primarily employed to study glycosidase activity, particularly enzymes specific to β-D-ribofuranosides, and has applications in drug discovery and carbohydrate metabolism research.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYYBTBDYZXISX-GWOFURMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974897 | |

| Record name | 4-Nitrophenyl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59495-69-1 | |

| Record name | 4-Nitrophenyl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl beta-d-ribofuranoside typically involves the glycosylation of ribose with p-nitrophenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include p-toluenesulfonic acid or trifluoroacetic acid as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl beta-d-ribofuranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield p-nitrophenol and ribose under acidic or enzymatic conditions.

Oxidation: It can be oxidized to form corresponding nitro derivatives.

Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysis.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: p-Nitrophenol and ribose.

Oxidation: Nitro derivatives of the ribofuranoside.

Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

Enzyme Substrate for β-D-Ribofuranosidase Activity

p-NPR serves as a substrate for the detection and quantification of β-D-ribofuranosidase activity. This enzyme catalyzes the hydrolysis of the glycosidic bond in p-NPR, releasing p-nitrophenol, which can be quantitatively measured due to its chromogenic properties. The formation of a yellow color upon hydrolysis allows for easy spectrophotometric analysis, making it a valuable tool in enzyme kinetics studies and diagnostic applications .

Case Study: Detection of Enzymatic Activity

In a study aimed at characterizing β-D-ribofuranosidase from various microbial sources, p-NPR was used to evaluate enzyme activity. The researchers measured the absorbance at 405 nm after incubation with the enzyme, demonstrating that p-NPR is effective for screening microbial isolates for β-D-ribofuranosidase activity .

Chromogenic Assays in Microbiology

The compound is utilized in chromogenic assays to differentiate microbial species based on their enzymatic capabilities. When incorporated into solid media, p-NPR can help visualize colonies that produce β-D-ribofuranosidase through color changes. This application is particularly useful in clinical microbiology for identifying pathogens that possess this enzymatic activity .

Table: Comparison of Chromogenic Substrates

| Substrate Name | Enzyme Target | Color Change Observed | Application Area |

|---|---|---|---|

| p-Nitrophenyl β-D-ribofuranoside | β-D-ribofuranosidase | Yellow upon hydrolysis | Microbial diagnostics |

| 4-Methylumbelliferyl β-D-ribofuranoside | Nucleoside hydrolases | Fluorescent | Biochemical assays |

| Indoxyl β-D-ribofuranoside | Various glycosidases | Blue precipitate | Environmental microbiology |

Research in Parasitology

Recent studies have explored the use of p-NPR as a substrate to investigate nucleoside hydrolases in parasitic organisms. For instance, researchers assessed the activity of these enzymes in Leishmania species using p-NPR, contributing to our understanding of parasitic metabolism and potential therapeutic targets .

Findings: Enzyme Kinetics

The kinetic parameters for p-NPR were determined, revealing insights into the efficiency of nucleoside hydrolases across different Leishmania species. Such studies underscore the utility of p-NPR not only in basic research but also in applied parasitology .

Synthesis and Modification

The synthesis of p-NPR has been optimized through various chemical methods, enhancing its availability for research applications. The compound can be synthesized from commercially available precursors using glycosylation techniques, which are crucial for producing high-purity substrates for enzymatic assays .

Mechanism of Action

The mechanism of action of p-Nitrophenyl beta-d-ribofuranoside involves its interaction with specific enzymes or molecular targets. For example, in enzyme assays, the compound is hydrolyzed by glycosidases, releasing p-nitrophenol, which can be quantitatively measured. This reaction helps in understanding enzyme kinetics and substrate specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Other p-Nitrophenyl Glycosides

pNP-β-D-ribofuranoside belongs to the broader family of p-nitrophenyl glycosides, which vary in their sugar moieties (e.g., pyranose vs. furanose rings) and glycosidic linkages. Key analogs include:

p-Nitrophenyl beta-D-glucopyranoside (pNP-Glc)

- Structure: Six-membered glucopyranose ring with a β-glycosidic bond.

- Enzymatic Specificity : Targeted by β-glucosidases.

- Hydrolysis Efficiency: Higher Km values compared to ribofuranosides due to steric hindrance from the larger pyranose ring .

p-Nitrophenyl beta-D-galactopyranoside (pNP-Gal)

- Structure: Galactopyranose ring with a β-linkage.

- Enzymatic Interactions : Stabilized by hydrogen bonding at C-4 and C-3 hydroxyls in the active site of β-galactosidases, unlike 4-deoxy derivatives .

p-Nitrophenyl beta-D-lactopyranoside (pNP-Lac)

- Structure : Lactose-derived disaccharide with a β-linkage.

- Applications: Used to study β-galactosidase and cellulase activity. Its disaccharide structure results in lower hydrolysis rates compared to monosaccharide derivatives like pNP-β-D-ribofuranoside .

Key Structural Differences :

- Ring Size: Ribofuranoside’s five-membered ring reduces steric hindrance, enhancing binding to enzymes with compact active sites.

- Substituent Effects: The absence of a C-2 hydroxyl in ribofuranoside (compared to glucose or galactose derivatives) alters hydrogen bonding with catalytic residues like Arg 193 and Glu 418 in glycosidases .

Comparison with Methyl beta-D-ribofuranoside

- Structure : Methyl group replaces p-nitrophenyl as the aglycone.

- Functionality : Lacks chromogenic properties, making it unsuitable for spectrophotometric assays.

- Enzymatic Utility: Used as a non-reactive substrate analog to study enzyme inhibition or binding kinetics .

Comparison with Indolyl Ribofuranosides (e.g., 6-Chloro-3-indolyl beta-D-ribofuranoside)

- Structure : Indolyl group replaces p-nitrophenyl.

- Detection Method : Releases indigo derivatives upon hydrolysis, detectable via fluorescence or colorimetric methods.

- Advantages : Higher sensitivity in low-activity enzyme assays but requires additional detection steps compared to p-nitrophenyl derivatives .

Enzymatic Hydrolysis and Kinetic Parameters

Hydrolysis by Glycosidases

pNP-β-D-ribofuranoside is cleaved by β-ribofuranosidases, with kinetics influenced by:

- Active Site Geometry: Enzymes with smaller active sites (e.g., bacterial glycosidases) favor ribofuranoside over pyranosides due to reduced steric clash .

- Hydrogen Bonding : Loss of interactions at C-4 (as in 4-deoxy analogs) significantly reduces binding affinity and hydrolysis rates, as observed in β-N-acetylhexosaminidase studies .

Comparative Kinetic Data (Table 1)

Notes:

- pNP-β-D-ribofuranoside exhibits moderate Km values, indicating efficient substrate-enzyme binding.

- Higher kcat/Km ratios for pNP-GalNAc highlight the impact of N-acetyl modifications on catalytic efficiency .

Biological Activity

p-Nitrophenyl β-D-ribofuranoside (pNP-β-D-Rib) is a synthetic compound primarily utilized as a chromogenic substrate for the detection of β-D-ribofuranosidase activity in various biological systems. Its structure allows it to serve as an effective tool in enzymatic assays, particularly in microbiological and biochemical research. This article explores the biological activity of pNP-β-D-Rib, including its synthesis, enzymatic applications, and potential implications in health and disease.

Synthesis

The synthesis of pNP-β-D-Rib involves the glycosylation of p-nitrophenol with ribofuranosides. A concise method was reported using 1,2,3,5-tetra-O-acetyl-β-D-ribofuranoside as a starting material, which is reacted with p-nitrophenol under specific conditions to yield the desired product efficiently .

Enzymatic Applications

pNP-β-D-Rib is primarily used to assess the activity of β-D-ribofuranosidases, enzymes that hydrolyze ribofuranosides. The hydrolysis of pNP-β-D-Rib releases p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property has made it a valuable substrate in various studies involving microbial enzymes and nucleoside metabolism.

Table 1: Summary of Enzymatic Activity Using p-Nitrophenyl β-D-Ribofuranoside

| Enzyme Source | Activity Detected | Reference |

|---|---|---|

| E. coli | Nucleoside phosphorylase | |

| Aspergillus aculeatus | β-Apiosidase | |

| Various Microbes | β-D-Ribofuranosidase |

Case Studies

- Detection of Enzyme Activity : In a study involving E. coli, pNP-β-D-Rib was utilized to measure nucleoside phosphorylase activity. The results demonstrated a clear correlation between enzyme concentration and the release of p-nitrophenol, validating its use as an effective substrate for enzyme assays .

- Microbial Studies : Another investigation focused on the hydrolytic activity of various microbial strains on pNP-β-D-Rib. The findings indicated significant variability in enzyme activity across different species, highlighting its utility in microbial taxonomy and enzyme characterization .

Implications in Health and Disease

The ability to detect β-D-ribofuranosidase activity using pNP-β-D-Rib may have implications for understanding nucleoside metabolism in pathogenic organisms. This could lead to the development of targeted therapies or diagnostic tools for diseases linked to nucleoside metabolism abnormalities.

Q & A

Q. How is p-Nitrophenyl beta-d-ribofuranoside utilized as a chromogenic substrate in enzymatic assays, and what methodological steps ensure accurate activity measurement?

this compound is hydrolyzed by enzymes (e.g., glycosidases) to release p-nitrophenol, which is quantified spectrophotometrically at 405 nm. Critical considerations include:

- Substrate solubility : Pre-dissolve in DMSO or buffer to avoid aggregation.

- Buffer optimization : Use Britton-Robinson buffer (pH 7.8) for stable pH control, as deviations >±1.0 pH unit can reduce activity by >50% .

- Temperature calibration : Maintain 45°C for optimal enzyme kinetics, as shown in lipase assays .

- Negative controls : Include heat-inactivated enzyme to exclude non-enzymatic hydrolysis .

Q. What synthetic strategies are employed to produce this compound, and how is structural fidelity validated?

Synthesis typically involves glycosylation of p-nitrophenol with a protected ribofuranosyl donor (e.g., using sodium cyanoborohydride for reductive amination). Post-synthesis validation includes:

Q. What are the storage and stability requirements for this compound in research settings?

Store at -20°C in anhydrous conditions to prevent hydrolysis. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. Lyophilization in amber vials is recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory kinetic data (e.g., inconsistent KmK_mKm values) from studies using this compound be systematically resolved?

Discrepancies may arise from:

- Enzyme source variability : Compare isoforms (e.g., bacterial vs. eukaryotic glycosidases) with standardized substrates.

- Assay interference : Check for contaminants (e.g., metal ions like Cu²⁺ or Ca²⁺) that alter activity; use EDTA to chelate interfering ions .

- Substrate lot variability : Validate purity via HPLC and quantify active vs. degraded material .

Q. What advanced methodologies enable the use of this compound in high-throughput screening (HTS) for enzyme inhibitors?

Strategies include:

- Miniaturized assays : 96-well plate formats with ≤50 µL reaction volumes, using u.v. plate readers for kinetic monitoring .

- Solvent compatibility : ≤5% DMSO maintains enzyme activity while enhancing substrate solubility .

- Automated dose-response curves : Pre-dilute substrate to avoid precipitation at high concentrations.

Q. How does the structural modification of this compound impact its utility in studying enzyme specificity?

Modifications (e.g., fluorinated or methylated analogs) can probe steric or electronic effects on enzyme binding. For example:

- Chain-length analogs : Replace the ribofuranose with glucopyranose to test substrate selectivity in glycosidases .

- Competitive inhibition assays : Co-incubate with non-hydrolyzable analogs (e.g., thioglycosides) to measure binding affinity via IC₅₀ shifts .

Q. What analytical techniques are critical for resolving data discrepancies in oligosaccharide derivatization studies using p-nitrophenyl-based reagents?

- FAB-MS and EI-MS : Differentiate per-O-methylated derivatives by molecular ion peaks, as demonstrated for 4-(p-nitrophenyl)butoxyaminoalditol derivatives .

- GC-MS compatibility : Derivatize with trimethylsilyl groups to enhance volatility for monosaccharide analysis .

Methodological Insights from Key Studies

- Substrate specificity profiling : Lipases showed maximal activity toward p-nitrophenyl decanoate (C10) at pH 7.8 and 45°C, but <20% activity for C2 or C16 esters .

- pH stability : Enzymes retained >80% activity after 6 hours at pH 8.0–10.0 but lost >50% activity at pH 12.0 .

- Thermal inactivation : Half-life () decreased from 4.2 hours at 50°C to 0.8 hours at 60°C for a lipase mutant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.